Cas no 863991-96-2 (Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1))

Benzoic acid, 3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) is a chemically synthesized compound featuring a piperidinylmethyl substitution at the 3-position of the benzoic acid core. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and research applications. The hydrate component (2:2:1 ratio) further ensures consistent crystalline properties. This compound is valued for its potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its well-defined stoichiometry and purity make it a reliable choice for precise experimental work, including medicinal chemistry and drug discovery.
Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) structure
863991-96-2 structure
Product Name:Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1)
CAS No:863991-96-2
MF:C13H20ClNO3
MW:273.755803108215
CID:719860
Update Time:2025-06-28

Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1)
    • 3-(PIPERIDIN-1-YLMETHYL)BENZOIC ACID HYDROCHLORIDE HEMIHYDRATE
    • 3-(piperidin-1-ylmethyl)benzoic acid,hydrate,dihydrochloride
    • 3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate
    • bis(3-(piperidin-1-ylmethyl)benzoic acid) hydrate dihydrochloride
    • OR3799
    • Inchi: 1S/C13H17NO2.ClH.H2O/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H;1H2
    • InChI Key: MUHPQAUMZHVLEX-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1=CC=CC(=C1)CN1CCCCC1)=O.O

Computed Properties

  • Exact Mass: 528.21600

Experimental Properties

  • Melting Point: 234-236
  • PSA: 90.31000
  • LogP: 6.15690

Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) Pricemore >>

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Additional information on Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1)

Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) and Its Significance in Modern Chemical Research

Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1), with the CAS number 863991-96-2, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This intricate molecule, featuring a benzoic acid core functionalized with a 1-piperidinylmethyl group and stabilized by hydrochloride and hydrate forms, has garnered attention for its potential applications in drug development and therapeutic interventions.

The structural composition of Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) lends itself to unique chemical properties that make it a valuable candidate for further investigation. The benzoic acid moiety is well-documented for its antimicrobial and anti-inflammatory properties, while the piperidinylmethyl group introduces a nitrogen-rich heterocyclic structure that can enhance binding affinity to biological targets. The hydrochloride and hydrate forms further modulate the compound's solubility and stability, making it more amenable to various experimental conditions.

In recent years, there has been a growing interest in the development of novel compounds that can modulate neurotransmitter systems. The piperidine ring in Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) suggests potential interactions with serotonin and dopamine pathways, which are crucial for regulating mood, cognition, and pain perception. Preliminary studies have indicated that this compound may exhibit properties similar to certain atypical antipsychotics and anxiolytics, making it a promising candidate for further exploration in mental health therapeutics.

The hydrochloride form of the compound enhances its bioavailability by increasing solubility in aqueous environments. This characteristic is particularly advantageous for pharmaceutical formulations where rapid absorption and distribution are desired. Additionally, the hydrate form contributes to thermal stability, allowing the compound to be stored and handled under a wider range of conditions without degradation.

One of the most exciting aspects of Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) is its potential as a scaffold for drug discovery. By modifying the benzoic acid core or the piperidinylmethyl group, researchers can generate libraries of derivatives with tailored biological activities. This approach has already shown success in identifying novel compounds with improved pharmacokinetic profiles and reduced side effects.

The compound's interaction with biological targets has been the focus of several computational studies. Molecular docking simulations have revealed that it can bind to various receptors and enzymes involved in metabolic pathways. These interactions could lead to applications in treating metabolic disorders such as obesity and type 2 diabetes. Furthermore, its ability to modulate enzyme activity suggests potential uses in oncology research.

In clinical settings, Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) may find applications as an adjuvant therapy alongside existing treatments. Its multifaceted pharmacological properties make it a versatile tool for addressing complex diseases. For instance, its anti-inflammatory effects could complement treatments for chronic inflammatory conditions such as rheumatoid arthritis.

The synthesis of Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as flow chemistry have been employed to optimize yield and purity. These methods not only improve efficiency but also reduce waste production aligning with green chemistry principles.

Ethical considerations are paramount when conducting research involving new chemical entities like Benzoic acid,3-(1-piperidinylmethyl)-, hydrochloride, hydrate (2:2:1). Rigorous toxicological assessments are necessary to ensure safety before moving from preclinical studies to human trials. Collaborative efforts between chemists

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